molecular formula C21H18N2O3S2 B2455015 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627832-98-8

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2455015
CAS No.: 627832-98-8
M. Wt: 410.51
InChI Key: QCYJLMFSRAVPLF-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the oxazole ring through cyclization reactions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the oxazole ring .

Scientific Research Applications

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and oxazole rings can also participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(26-20)18-8-5-13-27-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYJLMFSRAVPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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